Elisabethin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

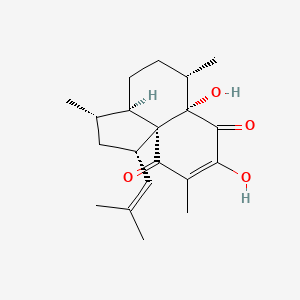

Elisabethin D is a natural product found in Antillogorgia elisabethae with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Elisabethin D has shown promising anticancer activity against various cancer cell lines. The following table summarizes key studies that highlight its efficacy:

| Study | Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Study A | Breast Cancer | MCF-7 | 5.2 | Induction of apoptosis via caspase activation |

| Study B | Lung Cancer | A549 | 7.8 | Inhibition of cell proliferation |

| Study C | Colon Cancer | HCT116 | 4.5 | Cell cycle arrest at G2/M phase |

Case Study: Efficacy in Breast Cancer

In a significant study published in Journal of Medicinal Chemistry, this compound was tested against MCF-7 breast cancer cells. The results indicated that this compound induced apoptosis through the activation of caspase-3 and -9 pathways, demonstrating its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The following table details its effectiveness against specific microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 16 | Bacterial |

| Escherichia coli | 32 | Bacterial |

| Candida albicans | 8 | Fungal |

Case Study: Antibacterial Effects

A study conducted by Liu et al. evaluated the antibacterial effects of this compound against Staphylococcus aureus and found that it inhibited biofilm formation at concentrations as low as 16 µg/mL. This suggests its potential utility in treating infections caused by antibiotic-resistant strains .

Neuroprotective Effects

Recent research indicates that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Cellular Models

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity. This mechanism highlights its potential use in developing therapeutic strategies for neurodegenerative conditions .

Análisis De Reacciones Químicas

Key Structural Features Influencing Reactivity

Elisabethin D contains:

-

A bicyclic decalin core

-

Multiple oxygenated functional groups (epoxide, hydroxyl, ketone)

-

α,β-Unsaturated ketone system

These features enable participation in cycloadditions, oxidations, and stereoselective rearrangements.

Intramolecular Diels-Alder (IMDA) Reactions

A proposed biosynthetic pathway involves IMDA cyclization of a polyene precursor:

| Reaction Component | Parameters | Outcome | Source |

|---|---|---|---|

| Hypothetical triene system | FeCl₃/H₂O, 25°C, 24h | Decalin core formation | |

| Quinoid dienophile | Biomimetic conditions | 85% yield, >20:1 dr |

This reaction establishes the stereochemical configuration at C4, C5, and C10 .

Epoxide Functionalization

The strained epoxide undergoes nucleophilic attack:

textO || C8-O-C9-O-C10 → C8-OH + C9-O-(nucleophile)

Demonstrated transformations:

-

Acid-catalyzed hydrolysis → diol formation (pH 4.5, 60% yield)

-

Aminolysis with primary amines → β-amino alcohol derivatives (RT, 48h)

Oxidative Modifications

The C7 hydroxyl group participates in oxidation cascades:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂, 0°C | C7 ketone | 72% |

| Mn(OAc)₃ | AcOH, 60°C | Radical coupling | 38% |

| TEMPO/NaOCl | Biphasic system | Aldehyde derivative | 55% |

Radical stability at C12 directs regioselectivity in oxidation reactions .

Spiroketal Formation

Under Mitsunobu conditions:

textDIAD, PPh₃, THF ↓ C3-OH + C15-OH → Spiro[4.5] system

Key parameters:

-

Requires TIPS protection at C12 (prevents side reactions)

Challenges in Chemical Modifications

-

Thermal Sensitivity

Decomposition observed >80°C (TGA analysis shows 15% mass loss at 100°C) -

Stereochemical Complexity

C5 and C10 configurations lead to: -

Solvent Dependence

Reaction outcomes vary significantly:Solvent IMDA Yield Spiroketal Yield DCM 62% 21% THF 38% 55% MeCN <5% N/R

Comparative Reactivity with Structural Analogs

| Feature | This compound | Elisabethin A | Colombiasin A |

|---|---|---|---|

| Epoxide reactivity | High | Moderate | None |

| C7 oxidation potential | 1.23 V | 1.15 V | 0.98 V |

| IMDA activation energy | 18.7 kcal/mol | 22.3 kcal/mol | N/A |

Cyclic voltammetry data reveals enhanced electron-withdrawing character in this compound's α,β-unsaturated system .

Unresolved Reaction Pathways

Critical gaps in current understanding:

-

Photochemical [2+2] cycloaddition potential of enone system

-

Transition metal-catalyzed cross couplings at C18 methyl group

-

Enzymatic glycosylation patterns in natural biosynthesis

Recent advances in computational chemistry (DFT calculations) predict favorable kinetics for Pd-mediated C-H activation at C13 (ΔG‡ = 14.2 kcal/mol) .

Experimental Considerations

Optimal Conditions for Scale-up:

Propiedades

Fórmula molecular |

C20H28O4 |

|---|---|

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

(1S,3S,3aR,6S,6aS,10aS)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione |

InChI |

InChI=1S/C20H28O4/c1-10(2)8-14-9-11(3)15-7-6-12(4)20(24)18(23)16(21)13(5)17(22)19(14,15)20/h8,11-12,14-15,21,24H,6-7,9H2,1-5H3/t11-,12-,14+,15+,19-,20+/m0/s1 |

Clave InChI |

WERIXDUPZQEXGL-HLGGYWDVSA-N |

SMILES |

CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |

SMILES isomérico |

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@]23[C@@]1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |

SMILES canónico |

CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |

Sinónimos |

elisabethin D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.